molecular formula C16H14N4OS B7830664 8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one

8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one

Cat. No.: B7830664
M. Wt: 310.4 g/mol
InChI Key: GSTHBKHNBPABFK-UHFFFAOYSA-N
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Description

11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including pyrrole, benzothiophene, and triazine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one typically involves multi-step synthetic routes. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the pyrrole and triazine rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or benzothiophene rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

    Cyclization: Cyclization reactions can be used to form additional fused ring systems, enhancing the structural complexity of the compound.

Scientific Research Applications

11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one stands out due to its unique combination of fused rings and functional groups. Similar compounds include:

    Pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione: Known for its neuroprotective activity.

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Studied for its biological applications and complexation with organotin compounds.

    Pyrrothiogatain: A novel inhibitor of GATA family proteins with significant biological activity.

benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15-14-13(19-7-3-4-8-19)12-10-5-1-2-6-11(10)22-16(12)20(14)9-17-18-15/h3-4,7-9H,1-2,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTHBKHNBPABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C=NNC(=O)C4=C3N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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